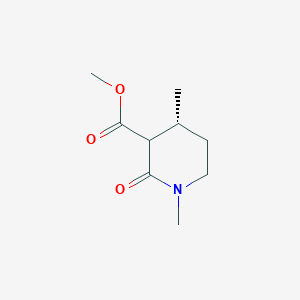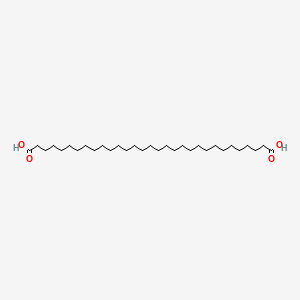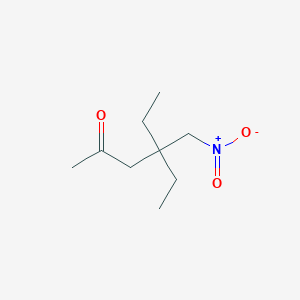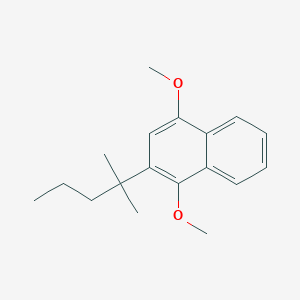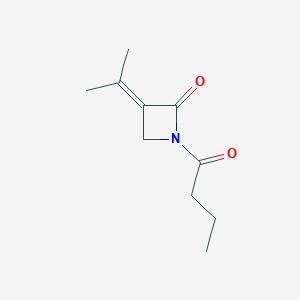
1-Butanoyl-3-(propan-2-ylidene)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanoyl-3-(propan-2-ylidene)azetidin-2-one is a synthetic organic compound belonging to the azetidinone family Azetidinones are four-membered lactam rings, which are structurally similar to β-lactams, a class of compounds known for their antibiotic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butanoyl-3-(propan-2-ylidene)azetidin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,3-aminopropanols to form azetidines, followed by further functionalization . The preparation of 1,3-amino alcohols by the reduction of azetidin-2-ones with diborane is described, and new methods for the cyclization of aminopropanols to the corresponding azetidines are reported .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butanoyl-3-(propan-2-ylidene)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the azetidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidinones.
Aplicaciones Científicas De Investigación
1-Butanoyl-3-(propan-2-ylidene)azetidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Butanoyl-3-(propan-2-ylidene)azetidin-2-one involves its interaction with molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin, leading to antiproliferative effects in cancer cells . This interaction disrupts the microtubule network, resulting in cell cycle arrest and apoptosis.
Comparación Con Compuestos Similares
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
Comparison: 1-Butanoyl-3-(propan-2-ylidene)azetidin-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it has shown significant antiproliferative activity and potential as a tubulin polymerization inhibitor . The presence of the butanoyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
111463-27-5 |
|---|---|
Fórmula molecular |
C10H15NO2 |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
1-butanoyl-3-propan-2-ylideneazetidin-2-one |
InChI |
InChI=1S/C10H15NO2/c1-4-5-9(12)11-6-8(7(2)3)10(11)13/h4-6H2,1-3H3 |
Clave InChI |
NOBZYGKEFVLURK-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)N1CC(=C(C)C)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


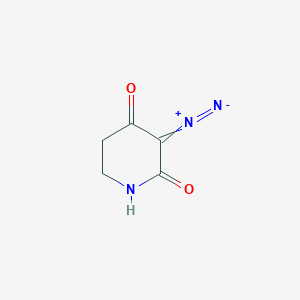
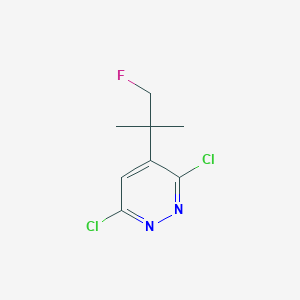


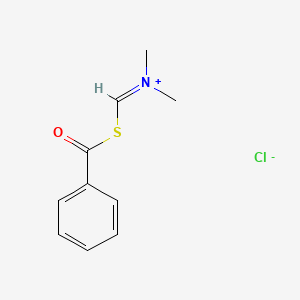

![2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol](/img/structure/B14322175.png)

